molecular formula C17H14F3N3O2 B2681582 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034375-64-7

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2681582
CAS RN: 2034375-64-7
M. Wt: 349.313
InChI Key: MJFDPAZDZDQICK-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as FPEB, is a compound that has gained significant attention in the scientific community due to its potential applications in research. FPEB is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS).

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds utilizing furan and pyrazole derivatives as starting materials or intermediates has been a focal point of research. For instance, derivatives synthesized from reactions involving furan compounds have demonstrated significant biological activities, including antimicrobial and anticancer properties. The strategic incorporation of the trifluoromethyl group into these molecules often enhances their biological efficacy and physicochemical properties, making them valuable scaffolds in medicinal chemistry (Zaki, Al-Gendey, & Abdelhamid, 2018).

Biological Activities

Research into the biological activities of compounds containing furan, pyrazole, and trifluoromethyl groups has revealed a wide range of potential therapeutic applications. Compounds synthesized from these motifs have been evaluated for their antibacterial, antiurease, and antioxidant activities. For example, some synthesized triazole derivatives have shown effective antiurease and antioxidant activities, indicating their potential in therapeutic applications (Sokmen et al., 2014).

Synthetic Methodologies

The development of new synthetic methodologies for constructing complex molecules from simpler furan and pyrazole-based precursors is a significant area of research. Techniques such as the Diels-Alder reaction have been employed to create polysubstituted aromatic compounds, leveraging the unique reactivity of these motifs. The incorporation of a trifluoromethyl group into these structures is particularly interesting due to its influence on the chemical and physical properties of the resulting compounds (Kondratov et al., 2015).

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c18-17(19,20)15-4-2-1-3-14(15)16(24)21-6-7-23-10-13(9-22-23)12-5-8-25-11-12/h1-5,8-11H,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFDPAZDZDQICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

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